4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one
Overview
Description
4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic organic compound with a complex structure. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure includes a chromen-2-one core, a butyl group, and a 4-chlorophenyl-2-oxoethoxy moiety, making it a unique molecule with potential pharmacological properties.
Preparation Methods
The synthesis of 4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one typically involves multiple steps, including the formation of the chromen-2-one core and the introduction of the butyl and 4-chlorophenyl-2-oxoethoxy groups. One common synthetic route involves the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the butyl group: The butyl group can be introduced via alkylation using butyl bromide or butyl chloride in the presence of a strong base such as sodium hydride or potassium carbonate.
Attachment of the 4-chlorophenyl-2-oxoethoxy moiety: This step involves the reaction of the chromen-2-one derivative with 4-chlorophenylacetic acid or its derivatives under esterification or etherification conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Esterification/Etherification: The chromen-2-one core can participate in esterification or etherification reactions to form various esters or ethers.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Biological Studies: It can be used as a probe to study various biological pathways and molecular targets, helping to elucidate mechanisms of action and potential therapeutic effects.
Chemical Biology: The compound can serve as a tool for chemical biology studies, including the investigation of enzyme inhibition and receptor binding.
Industrial Applications: Its chemical properties may make it useful in the development of new materials, such as polymers or coatings, with specific functional properties.
Mechanism of Action
The mechanism of action of 4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways and cellular processes.
Receptor Binding: The compound may bind to specific receptors on the cell surface or within the cell, triggering signaling cascades and physiological responses.
Gene Expression Modulation: It may influence gene expression by interacting with transcription factors or other regulatory proteins, affecting the production of proteins involved in various cellular functions.
Comparison with Similar Compounds
4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:
Coumarin: A simple chromen-2-one derivative with known anticoagulant and antimicrobial properties.
Warfarin: A well-known anticoagulant that is structurally related to chromen-2-one.
Scopoletin: A naturally occurring chromen-2-one derivative with anti-inflammatory and antioxidant activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chromen-2-one derivatives.
Properties
IUPAC Name |
4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO4/c1-2-3-4-15-11-21(24)26-20-12-17(9-10-18(15)20)25-13-19(23)14-5-7-16(22)8-6-14/h5-12H,2-4,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPGQSGLJNRKPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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